molecular formula C8H10O4Pb B3426468 Lead(II) methacrylate CAS No. 52609-46-8

Lead(II) methacrylate

Cat. No.: B3426468
CAS No.: 52609-46-8
M. Wt: 377 g/mol
InChI Key: FEAGCKGOSVNLMF-UHFFFAOYSA-L
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Description

Contextualization of Organometallic Methacrylates in Modern Chemistry

Organometallic compounds, defined by the presence of at least one metal-carbon bond, occupy a crucial space between organic and inorganic chemistry. researchgate.net Their history dates back to the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's isolation of the first organometallic compound, cacodyl, and the synthesis of Zeise's salt, the first to contain a transition metal. mdpi.comgantrade.com The field gained significant momentum in the mid-20th century, particularly with the development of Ziegler-Natta catalysts, which revolutionized polymer chemistry and earned a Nobel Prize in 1963. mdpi.comacs.org

Organometallic methacrylates are a specific class of these compounds where a metal is bonded to a methacrylate (B99206) group. These compounds are significant for their ability to act as monomers for polymerization, leading to the creation of metal-containing polymers. rsc.orgtdx.cat The incorporation of metal atoms into a polymer backbone can introduce a range of unique optical, electrochemical, magnetic, and catalytic properties not found in traditional organic polymers. researchgate.netnih.gov These properties make organometallic polymers valuable in diverse fields, including the synthesis of advanced materials like conductive polymers and luminescent materials for applications such as OLEDs. researchgate.net The metal-carbon bond's nature, which can range from ionic to covalent, and the specific metal and organic ligands involved, dictate the compound's reactivity and subsequent applications. researchgate.netresearchgate.net

Historical Development and Initial Characterization of Lead-Containing Methacrylate Compounds

The development of methacrylate-based polymers has a rich history. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. tzgroupusa.comwikipedia.org The reaction of methacrylic acid with methanol (B129727) to produce the methyl methacrylate (MMA) monomer was developed around 1928. wikipedia.org The first reported synthesis of a methacrylate polymer, poly(methacrylic acid), occurred in 1880. acs.org However, it was the commercialization of polymethyl methacrylate (PMMA) in the 1930s, under trade names like Plexiglas and Perspex, that marked a significant milestone. wikipedia.org

The introduction of metals into polymer structures gained traction around the same period, with the appearance of acrylic polymers from the polymerization of metal acrylates in the 1930s. gantrade.com While specific early synthesis records for Lead(II) methacrylate are not extensively detailed in readily available literature, its development falls within this broader historical context of advancing polymer chemistry. The synthesis of this compound is typically achieved through the reaction of a lead(II) salt, such as lead(II) oxide or lead(II) acetate (B1210297), with methacrylic acid. Current time information in Bangalore, IN.

Early characterization of such compounds would have involved techniques to confirm the structure and study their polymerization capabilities. For instance, research on this compound has involved characterization by Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) to confirm its synthesis and analyze its thermal polymerization properties. tdx.cat

Significance of this compound in Contemporary Materials and Polymer Science Research

This compound (Pb(MAA)₂) is a metal-containing monomer that has been a subject of study in polymer and materials science due to its specific properties. tdx.cat Its primary significance lies in its role as a monomer and comonomer in polymerization reactions to create specialized polymers. Current time information in Bangalore, IN.allenpress.com

Key Research Findings and Applications:

Polymerization and Copolymerization: Research has demonstrated that this compound can undergo self-polymerization initiated by thermal energy or free radicals. tdx.cat Its polymerization kinetics have been studied, revealing activation energies of 150.10 kJ/mol in the solid state and 74.99 kJ/mol in an aqueous solution. tdx.cat It is also used as a comonomer with other monomers like methyl methacrylate (MMA), styrene (B11656), and n-butyl acrylate (B77674) to synthesize copolymers with tailored properties. tdx.catmdpi.com

Catalysis and Stabilization: The compound serves as a catalyst or co-catalyst in certain polymerization processes, helping to initiate and control the reaction to produce polymers with specific characteristics. Current time information in Bangalore, IN.allenpress.com It has also been utilized as a stabilizer in some plastics and rubbers, enhancing their durability by preventing degradation from environmental factors. allenpress.com

Radiation Shielding: Owing to the high density of lead, compounds like this compound are incorporated into polymeric materials to create effective radiation shielding. Current time information in Bangalore, IN. These lead-containing polymer composites are explored as potential alternatives to traditional, heavy lead shielding, offering properties like being lightweight and having better structural integrity. researchgate.nettdx.cat

Specialty Coatings and Additives: this compound is used in the formulation of specialized coatings and paints where the lead content can contribute to durability and weather resistance. Current time information in Bangalore, IN. Its unique chemical structure allows it to be used as an additive to impart specific functionalities to high-performance materials. allenpress.com

Scope and Objectives for Advanced Academic Investigation

The future of research involving this compound and related heavy metal polymers is guided by two primary, often opposing, drivers: enhancing material performance for specialized applications and addressing environmental and health concerns by developing safer alternatives.

Future Research Directions:

Development of Lead-Free Alternatives: A major focus of current and future research is the development of high-performance, lead-free polymer composites for applications like radiation shielding. rsc.org The objective is to create materials that are lightweight, non-toxic, flexible, and cost-effective, using fillers like bismuth, tungsten, or various metal oxides within a polymer matrix to replace lead-based materials. researchgate.net

Enhanced Heavy Metal Remediation: There is significant academic interest in designing and fabricating advanced polymer-based nanocomposites for the efficient removal of heavy metal ions, including lead, from wastewater. oaepublish.com Future investigations aim to improve the adsorption capacities and reusability of these materials by exploring novel heterocyclic polymers and polymer-based composites with high-affinity chelating sites for metal ions. nih.govacs.orgrsc.org

Improving Intrinsic Stability and Performance: For applications where lead's specific properties are difficult to replicate, research continues on improving the stability of organolead compounds. For instance, in the field of organolead halide perovskites for solar cells, significant effort is dedicated to enhancing intrinsic stability through polymer encapsulation and the use of different organic cations or cross-linking agents. acs.orgucsb.edu While distinct from this compound, this research highlights the broader academic goal of controlling the stability and degradation of organolead materials.

Computational Modeling and Material Design: Advanced academic investigation will increasingly rely on computational tools, including simulations and machine learning, to predict the properties of new polymers. psu.edu These methods can accelerate the design of novel materials with targeted functionalities, whether for enhancing the performance of heavy-metal-containing polymers or for creating superior, safer alternatives. liverpool.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₀O₄Pb
Molecular Weight 377.36 g/mol allenpress.com
Appearance Off-white / Pale white powder
Melting Point 62 °C / 74.39 °C tdx.cat
IUPAC Name lead(2+); 2-methylprop-2-enoate
CAS Number 1068-61-7 allenpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGCKGOSVNLMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061445
Record name Lead bis(methylacrylate)
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Molecular Weight

377 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-61-7, 52609-46-8, 90552-19-5
Record name Lead(II) methacrylate
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Record name Lead methacrylate
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Record name 2-Propenoic acid, 2-methyl-, lead salt, basic
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Record name 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1)
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Record name Lead bis(methylacrylate)
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Record name Lead(2+) methacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Studies of Lead Ii Methacrylate

Green Chemistry Principles and Sustainable Synthetic Approaches

The industrial synthesis of metal-containing compounds is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. For lead(II) methacrylate (B99206), conventional synthesis routes, typically involving the reaction of lead(II) oxide with methacrylic acid, are effective but present opportunities for greener alternatives. The development of sustainable synthetic methodologies for lead(II) methacrylate is an area of growing interest, focusing on the core principles of green chemistry such as waste prevention, use of renewable feedstocks, and energy efficiency. While specific research on green routes for this compound is limited, several sustainable strategies applicable to metal carboxylates, in general, can be considered.

One of the primary goals of green chemistry is the use of renewable resources. The methacrylic acid used in the synthesis of this compound is conventionally derived from petrochemical feedstocks. However, significant progress has been made in producing methacrylic acid from bio-based sources through fermentation and catalytic processes. frontiersin.orgtechconnect.orgnih.gov Bio-based organic acids, such as citric acid and itaconic acid, can be converted into methacrylic acid, offering a more sustainable pathway that reduces reliance on fossil fuels. ki.sisemanticscholar.org The utilization of bio-derived methacrylic acid would represent a significant step towards a greener synthesis of this compound.

Another key principle of green chemistry is the reduction or elimination of hazardous substances and the use of safer solvents. The conventional synthesis of this compound may employ organic solvents. A greener approach would involve the use of water as a reaction medium. Aqueous synthesis is inherently safer, less expensive, and more environmentally benign. Given that the polymerization of this compound has been studied in aqueous solutions, it suggests that the monomer possesses some degree of water solubility, making aqueous synthesis a plausible, greener alternative.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a transformative approach to green synthesis. This technique can lead to higher yields, shorter reaction times, and reduced waste generation. mdpi.com The application of mechanochemical methods, such as manual grinding or ball milling, has been successfully demonstrated for the synthesis of other lead(II) carboxylate coordination polymers and various metal carboxylates. rsc.orgresearchgate.net These solvent-free methods could potentially be adapted for the synthesis of this compound from lead(II) oxide and methacrylic acid, drastically reducing the environmental footprint of the process.

Energy efficiency is another cornerstone of green chemistry. Exploring synthetic routes that proceed under ambient temperature and pressure can significantly lower energy consumption. Mechanochemical syntheses are often performed at room temperature, offering an energy-efficient alternative to traditional methods that may require heating. mdpi.com Furthermore, electrochemical methods, which use electricity to drive chemical reactions, can be highly energy-efficient and offer precise control over the reaction. beilstein-journals.orgrsc.org The electrocarboxylation of organic compounds is a known method for producing carboxylic acids and could be explored for novel synthesis pathways. beilstein-journals.orgresearchgate.net

A comparative overview of conventional versus potential green synthetic approaches is presented in the table below.

ParameterConventional SynthesisPotential Green Approaches
Starting Materials Petrochemical-based methacrylic acid, Lead(II) oxide/acetate (B1210297)Bio-based methacrylic acid from renewable feedstocks frontiersin.orgki.sisemanticscholar.org
Solvent Organic solvents (e.g., ethanol (B145695), DMF)Water, or solvent-free (mechanochemistry) mdpi.comrsc.orgchinesechemsoc.org
Energy Input Often requires heatingAmbient temperature (mechanochemistry), Electrochemical methods mdpi.combeilstein-journals.org
Waste Generation Solvent waste, potential byproductsReduced solvent waste, higher atom economy in solvent-free systems
Safety Use of flammable and potentially toxic organic solventsUse of non-toxic, non-flammable water; elimination of solvent hazards

While dedicated research into the green synthesis of this compound is still an emerging field, the application of established green chemistry principles holds significant promise for developing more sustainable and environmentally responsible manufacturing processes.

Advanced Structural Elucidation and Coordination Chemistry of Lead Ii Methacrylate

Single-Crystal X-ray Diffraction Studies

Crystal System, Space Group, and Unit Cell Parameters

Specific crystallographic data for lead(II) methacrylate (B99206) are not available in the reviewed literature. However, data from analogous lead(II) carboxylate compounds illustrate the structural diversity. For instance, lead(II) acetate (B1210297) trihydrate crystallizes in the monoclinic crystal system. wikipedia.orgacs.org The analysis of various lead(II) carboxylates shows that they can crystallize in different systems, including triclinic and monoclinic, depending on the nature of the ligand and the presence of co-ligands or solvent molecules. nih.goviucr.org For example, the crystal structures of two different lead(II) tris(pyrazolyl)methane complexes were solved in the triclinic space group P-1. nih.govacs.org

Below is a table of crystallographic data for related lead(II) complexes, which demonstrates the typical parameters found in such structures.

CompoundCrystal SystemSpace GroupUnit Cell ParametersRef
{Pb[HC(3,5-Me₂pz)₃]₂}²⁺TriclinicP-1a = 12.756 Å, b = 13.469 Å, c = 17.160 Å, α = 82.45°, β = 89.90°, γ = 72.99° nih.govacs.org
Mono-thiourea-lead(II) acetateMonoclinicP2₁/ca = 4.55 Å, b = 15.81 Å, c = 14.28 Å, β = 106.4° iucr.org
Lead(II) acetate trihydrateMonoclinic-- wikipedia.orgacs.org

Molecular Conformation and Intermolecular Interactions

In the absence of a specific crystal structure for lead(II) methacrylate, its molecular conformation and intermolecular interactions can be inferred from related compounds. The conformation would be heavily influenced by the coordination of the carboxylate groups to the lead centers.

Intermolecular forces play a crucial role in stabilizing the crystal lattice. Hydrogen bonds are significant, especially if water molecules or other protic species are incorporated into the crystal structure. iucr.org A particularly relevant interaction for lead(II) compounds is the tetrel bond, a non-covalent interaction involving the Group 14 element (in this case, lead) acting as a Lewis acid. These bonds can significantly influence packing arrangements and the resulting supramolecular architecture. rsc.org In one study of tetranuclear Pb(II) thiophene (B33073) carboxylate complexes, Pb···Br and Pb···Cl tetrel bonds were found to contribute significantly to the stability of the crystal structure. rsc.org

Packing Arrangements and Supramolecular Architecture

The flexible coordination environment of the Pb(II) ion, combined with the versatile binding modes of carboxylate ligands, gives rise to diverse and complex supramolecular architectures. researchgate.netnih.gov Lead(II) carboxylates can form structures ranging from discrete dimers to one-, two-, or three-dimensional coordination polymers. iucr.orgresearchgate.netrsc.org

The final architecture is a result of the interplay between strong coordination bonds and weaker non-covalent interactions like hydrogen bonds and π-π stacking, if aromatic co-ligands are present. researchgate.netnih.gov For example, in a series of lead(II) complexes with thiophene-2-carboxylate (B1233283) and N,N'-donor ligands, the interplay of coordination motifs and non-covalent interactions led to mononuclear and dinuclear structures with varied supramolecular assemblies. nih.gov The specific nature of the methacrylate ligand, with its vinyl group, could potentially lead to unique packing motifs or even facilitate solid-state polymerization under certain conditions, although this is speculative without experimental evidence.

Coordination Environment of Lead(II) in Methacrylate Complexes

The large ionic radius and the presence of a 6s² lone pair of electrons on the Pb(II) ion allow for a wide range of coordination numbers and geometries. researchgate.netresearchgate.net Coordination numbers from 4 to 10 have been reported for lead(II) complexes with oxygen-donor ligands. researchgate.net In lead(II) carboxylates specifically, coordination numbers typically range from 5 to 8. rsc.org

Ligand Denticity and Bridging Modes of Methacrylate Ligands

The methacrylate ligand, as a carboxylate, can exhibit a remarkable variety of coordination modes, contributing to the structural diversity of its complexes. researchgate.net These modes determine whether the ligand binds to a single metal center (denticity) or links multiple metal centers (bridging).

Common coordination modes for carboxylate ligands include:

Monodentate: The ligand binds to a metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Furthermore, more complex bridging modes involving multiple lead centers (e.g., μ₂, μ₃, or μ₄) are frequently observed in lead(II) carboxylate polymers, creating robust and intricate networks. researchgate.netrsc.org The table below summarizes some of the diverse coordination modes observed in lead(II) carboxylate complexes. researchgate.netresearchgate.net

Coordination ModeDescriptionNotation
MonodentateOne oxygen atom binds to one metal center.η¹
ChelatingBoth oxygen atoms bind to one metal center.η²
BridgingCarboxylate bridges two metal centers.μ₂-η¹:η¹
Bridging ChelatingCarboxylate chelates one metal and bridges another.μ₂-η²:η¹

Geometrical Isomerism and Stereochemical Analysis of Lead(II) Lone Pair Activity

Hemidirected: The ligands are arranged on only one side of the lead ion, leaving a noticeable gap or void in the coordination sphere. rsc.orgrsc.org This void is occupied by the stereochemically active lone pair. Hemidirected geometries are often described as distorted and are favored for lower coordination numbers and with hard, electronegative ligands. researchgate.netrsc.org

Holodirected: The ligands are arranged symmetrically around the lead ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. rsc.orgrsc.org This geometry is more common for higher coordination numbers and with softer, bulkier ligands where inter-ligand repulsion forces a more symmetrical arrangement. acs.orgrsc.org

For lead(II) carboxylates, both hemidirected and holodirected geometries are observed. rsc.orgrsc.org For instance, studies on a series of lead alkanoates showed that shorter-chain carboxylates (C6-C8) tend to form hemidirected structures, while longer-chain ones (C9-C18) favor holodirected geometries. rsc.orgresearchgate.net The arrangement of ligands in a hemidirected sphere can lead to a form of geometrical isomerism based on the placement of ligands relative to the lone pair. The distortion it induces often results in irregular coordination polyhedra, such as distorted pentagonal bipyramids or capped square pyramids. iucr.orgnih.gov

Influence of Solvent and Anions on Coordination Geometry

The coordination geometry of lead(II) complexes is notably versatile due to the influence of the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. This can result in two primary coordination geometries: hemidirected, where ligands are arranged on one side of the lead ion creating a gap for the lone pair, and holodirected, where ligands are symmetrically distributed around the metal center. rsc.org The specific geometry adopted by this compound is significantly influenced by the nature of the solvent used during its synthesis and crystallization, as well as the presence of other anions.

Weakly coordinating anions present in the reaction mixture can also co-crystallize and influence the final structure. These anions can compete with the methacrylate ligand and solvent molecules for coordination sites on the lead ion, leading to different structural motifs. The interplay between the methacrylate ligand, solvent molecules, and any present anions determines the final coordination environment, which can range from low coordination numbers to higher numbers, favoring the formation of polynuclear or polymeric species. Current time information in Bangalore, IN. The specific outcome is a delicate balance of ligand strength, steric hindrance, and crystallization conditions.

Table 1: Influence of Solvents on Lead(II) Carboxylate Coordination Polymers

Solvent SystemLigand TypeResulting StructureObservation
WaterBenzoate2D Coordination PolymerWater molecule coordinates to Pb(II). Current time information in Bangalore, IN.
Methanol (B129727)2-Methoxybenzoate1D Coordination PolymerTwo methanol molecules coordinate to Pb(II). Current time information in Bangalore, IN.
Water2-Methoxybenzoate2D Coordination PolymerExchange of methanol with one water molecule alters dimensionality. Current time information in Bangalore, IN.
None (Anhydrous)4-Nitrobenzoate1D Coordination PolymerAbsence of coordinating solvent leads to a polymeric chain. Current time information in Bangalore, IN.
Water4-NitrobenzoateMolecular Structure (0D)Coordination of two water molecules results in a discrete complex. Current time information in Bangalore, IN.

This table is generated based on findings from analogous lead(II) carboxylate complexes to illustrate potential solvent effects on this compound.

Structural Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netrcsi.science These different crystalline forms, or polymorphs, have the same chemical composition but differ in the arrangement or conformation of the molecules in the crystal lattice. rcsi.science Consequently, polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. While polymorphism is a common phenomenon in metal-organic compounds and active pharmaceutical ingredients, specific polymorphic forms of this compound are not widely reported in the surveyed scientific literature. researchgate.net

The characterization and identification of polymorphic forms are crucial for controlling the properties of a crystalline material. Several analytical techniques are employed for this purpose.

Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying different crystal forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline structure. researchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the material. Polymorphs will typically have different melting points, enthalpies of fusion, and thermal stability profiles, which can be detected by these methods. americanelements.com

Infrared (IR) Spectroscopy: Since the molecular environment differs in each polymorph, the vibrational modes of the molecules can also change. IR spectroscopy can detect shifts in the absorption bands, particularly those of the carboxylate group in this compound, providing evidence of different crystalline forms. americanelements.com

Should different crystalline forms of this compound be discovered, a combination of these techniques would be essential for their complete characterization and to understand the conditions that favor the formation of each specific polymorph.

Table 2: Techniques for Characterizing Polymorphic Forms

TechniqueInformation ProvidedApplication to this compound
Powder X-ray Diffraction (PXRD)Unique diffraction pattern for each crystal structure.Differentiates between potential polymorphs based on their distinct crystal lattices. researchgate.net
Differential Scanning Calorimetry (DSC)Melting point, transition temperatures, and enthalpies.Identifies polymorphs by their unique thermal transitions. americanelements.com
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile.Assesses differences in thermal stability among potential polymorphs. americanelements.com
Infrared (IR) SpectroscopyVibrational modes of functional groups.Detects changes in the coordination of the methacrylate group through shifts in C=O and C-O stretching frequencies. americanelements.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level structural information on solid materials, including crystalline and amorphous compounds. tandfonline.com For this compound, ssNMR can provide detailed insights into the local coordination environment of the lead atom and the conformation of the methacrylate ligands, which are often inaccessible by other methods. nih.gov

Key nuclei for the ssNMR analysis of this compound include ¹³C and ²⁰⁷Pb. High-resolution spectra are typically obtained using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions and Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ¹³C. nih.govnsf.gov

¹³C ssNMR: The chemical shifts of the carbon atoms in the methacrylate ligand, particularly the carboxylate carbon (–COO⁻) and the vinyl carbons (C=C), are sensitive to the coordination mode. Resonance doubling in ¹³C CP/MAS spectra can indicate the presence of multiple, distinct conformations of the ligand within the crystal's asymmetric unit. nih.govnsf.gov

Table 3: Potential Solid-State NMR Probes for this compound

NucleusNMR ExperimentPotential Structural InformationReference Analogs
¹³CCP/MASLigand conformation, number of inequivalent molecules in the unit cell, C-O and C=C bond environment.Lead Stearate, Lead Palmitate nih.govnsf.gov
²⁰⁷PbMAS, WURST-CPMGPb(II) coordination number and geometry (hemidirected vs. holodirected), electronic environment of the metal center.Lead Carboxylates (C6-C18) rsc.orgnih.gov

This table outlines the potential application of ssNMR to this compound based on established studies of analogous compounds.

Spectroscopic Characterization for Mechanistic Understanding of Lead Ii Methacrylate

Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. By analyzing the frequencies of bond vibrations, it is possible to identify functional groups, understand the nature of chemical bonds, and deduce the coordination environment of the metal center in lead(II) methacrylate (B99206).

The vibrational spectrum of lead(II) methacrylate is characterized by contributions from the methacrylate ligand and the lead-oxygen bonds. The assignment of these vibrational modes is crucial for a complete structural characterization.

The methacrylate ligand exhibits several characteristic vibrational bands. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are highly sensitive to the coordination environment. In addition to the carboxylate vibrations, C=C stretching, C-H stretching and bending, and C-O stretching modes from the methacrylate backbone are also observed. researchgate.netresearchgate.net

The lead-oxygen (Pb-O) bond vibrations are typically found in the far-infrared region of the spectrum due to the heavy mass of the lead atom. The presence and position of these bands provide direct evidence of the coordination between the lead(II) ion and the methacrylate ligand.

A summary of typical vibrational modes for metal methacrylates is presented in the table below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)SpectroscopyReference
Asymmetric Carboxylate Stretch (νₐₛ(COO⁻))1540 - 1650FTIR, Raman mdpi.com
Symmetric Carboxylate Stretch (νₛ(COO⁻))1400 - 1450FTIR, Raman nih.gov
C=O Stretch (in ester group)~1725FTIR, Raman researchgate.nettu-clausthal.de
C=C Stretch~1640Raman tu-clausthal.denih.gov
C-O-C Stretch1150 - 1260FTIR researchgate.net
C-H Stretch (aliphatic)2900 - 3000FTIR, Raman mdpi.comacs.org
Pb-O Stretch400 - 500FTIR, Raman

Note: The exact positions of these bands can vary depending on the specific coordination geometry and the physical state of the sample.

The way the methacrylate ligand binds to the lead(II) ion can be determined by analyzing the shifts in the vibrational frequencies of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is a diagnostic tool for determining the coordination mode.

Different coordination modes of the carboxylate ligand include:

Monodentate: The ligand binds to the metal center through only one of its oxygen atoms.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate bridging: Each oxygen atom of the carboxylate group binds to a different metal center, forming a bridge.

Computational and experimental studies on metal-poly(methacrylic acid-methyl methacrylate) complexes have shown that the coordination can be either monodentate or bidentate. nih.gov The interaction of Pb(II) ions with amide groups, which are structurally similar to carboxylates, also shows significant shifts in the carbonyl stretching frequency upon complexation, indicating the sensitivity of these vibrational modes to coordination. mdpi.com For instance, a negative shift in the carbonyl infrared absorption suggests coordination with the oxygen atom. mdpi.com

The magnitude of Δν for the coordinated methacrylate compared to the ionic methacrylate can distinguish between these modes. Generally, a larger Δν is observed for monodentate coordination compared to the ionic form, while a smaller Δν is characteristic of bidentate coordination.

In situ spectroscopic techniques, such as time-resolved FTIR and Raman spectroscopy, are invaluable for monitoring chemical reactions as they occur. These methods can provide information on the consumption of reactants, the formation of products, and the presence of transient intermediates.

In the context of this compound, in-situ spectroscopy can be employed to study its polymerization. During the polymerization of methacrylate monomers, the most significant spectral change is the decrease in the intensity of the C=C stretching vibration (around 1640 cm⁻¹) as the double bonds are consumed to form the polymer backbone. tu-clausthal.denih.gov By monitoring the intensity of this peak over time, the kinetics of the polymerization reaction can be determined. rsc.orgrsc.orgnist.gov

For example, in situ Raman spectroscopy has been used to monitor the conversion of methyl methacrylate (MMA) to poly(methyl methacrylate) (PMMA) by tracking the relative peak intensities of the C=C and C=O bonds. tu-clausthal.de This approach allows for real-time, non-invasive analysis of the reaction progress, which is crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific studies on this compound are not prevalent, the principles derived from studies on other methacrylate systems are directly applicable. nih.govrsc.org

Electronic Spectroscopy (UV-Vis) and Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic structure, including the presence of chromophores, charge transfer events, and the optical band gap of the material.

Lead(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, electronic transitions between d-orbitals (d-d transitions), which are characteristic of transition metal complexes and are responsible for many of their colors, are not possible for lead(II) compounds. umb.edu

The electronic absorption spectra of this compound are therefore expected to be dominated by other types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. These are often intense absorptions. fiveable.meillinois.edu

Intra-ligand Transitions: These are electronic transitions occurring within the methacrylate ligand itself, such as π → π* transitions associated with the C=C and C=O double bonds. uomustansiriyah.edu.iq These typically occur in the UV region. nih.gov

In some lead(II) compounds, absorption bands in the visible region have been observed and attributed to charge transfer phenomena. For instance, a transient lead(II) species was found to have an absorption maximum at 524 nm. acs.org The color of lead(II) compounds often arises from these charge transfer bands.

For semiconducting materials, UV-Vis spectroscopy is a key technique for determining the optical band gap (E_g), which is the energy difference between the valence band and the conduction band. thermofisher.com Although this compound is an organometallic compound, it can exhibit semiconductor properties, especially in polymeric or solid forms.

The band gap can be estimated from the absorption spectrum using a Tauc plot. This method involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, and ν is the frequency. nih.govthermofisher.com The exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis. youtube.com

For example, studies on a two-dimensional perovskite material containing lead and aminoethyl methacrylate have utilized this method to calculate the band gap from UV-Vis absorption data. nih.gov The determination of the band gap is essential for applications in optoelectronics and photocatalysis, as it dictates the material's ability to absorb light and generate charge carriers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. nih.govbris.ac.uk The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. scivisionpub.commdpi.com For this compound, XPS is instrumental in verifying the presence of the constituent elements—lead (Pb), carbon (C), and oxygen (O)—and, crucially, in confirming the +2 oxidation state of the lead ion.

An XPS survey scan of this compound would first be conducted to identify all detectable elements on the sample surface, with expected peaks for Pb, O, and C. nih.gov Following the survey, high-resolution spectra would be acquired for the specific regions of interest (Pb 4f, C 1s, and O 1s) to gain detailed information about chemical bonding and oxidation states.

Lead (Pb) Analysis: The high-resolution spectrum of the Pb 4f region is particularly important for determining the oxidation state of lead. This region will exhibit two peaks, Pb 4f₇/₂ and Pb 4f₅/₂, due to spin-orbit splitting. The binding energy of the more intense Pb 4f₇/₂ peak is characteristic of the lead's chemical environment. For lead(II) compounds, such as lead oxides and carbonates, this peak typically appears at a binding energy of approximately 138-139 eV. thermofisher.com This value is distinctly higher than that for metallic lead (Pb⁰), which is found at about 136.9 eV, and different from lead(IV) oxide (PbO₂), which has a reported binding energy of 137.8 eV. thermofisher.com Analysis of the Pb 4f spectrum for this compound is therefore expected to confirm the Pb(II) oxidation state.

Carbon (C) and Oxygen (O) Analysis: The C 1s high-resolution spectrum for this compound is expected to be complex, with multiple component peaks corresponding to the different carbon environments within the methacrylate ligand. These can be deconvoluted to identify:

Carbon in the C=C double bond.

Carbon in the methyl group (C-H).

Carbon in the main chain (C-C).

Carbon in the carboxylate group (O-C=O), which would appear at the highest binding energy due to its connection to the electronegative oxygen atoms.

The O 1s spectrum would primarily show a single, well-defined chemical environment corresponding to the two oxygen atoms in the carboxylate group, which are chemically equivalent due to resonance. The binding energy of this peak provides further confirmation of the carboxylate structure.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, can be used to determine the atomic concentrations of the elements and verify the stoichiometric formula of the compound.

Interactive Data Table: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Information
Lead (Pb)Pb 4f₇/₂~138.5 eVConfirms Pb(II) oxidation state. thermofisher.com
Oxygen (O)O 1s~531-532 eVCorresponds to oxygen in a carboxylate group. nih.gov
Carbon (C)C 1s~285 eVAliphatic and vinylic carbons (C-C, C-H, C=C). nih.gov
Carbon (C)C 1s~288-289 eVCarboxylate carbon (O-C=O).

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a given compound, it provides information about its molecular weight, confirming its molecular integrity, and offers insights into its structure through the analysis of fragmentation patterns. tutorchase.com In the analysis of this compound (C₈H₁₀O₄Pb), mass spectrometry can verify the complete structure and elucidate how it breaks apart under energetic conditions.

Molecular Integrity: High-resolution mass spectrometry (HRMS) can determine the exact mass of the intact molecule. The monoisotopic mass of this compound is 378.034561 g/mol (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ²⁰⁸Pb). americanelements.com The detection of a molecular ion peak [M]⁺ or a related adduct ion (e.g., [M+H]⁺) at this precise m/z value in the mass spectrum would provide strong evidence for the molecular integrity of the compound, confirming that the lead center is bound to two methacrylate ligands. The absence or low intensity of the molecular ion peak can sometimes occur, especially with delicate structures that fragment easily upon ionization. tutorchase.com

Fragmentation Patterns: During the ionization process in a mass spectrometer, the molecular ion can become energetically unstable and break down into smaller, charged fragments. libretexts.org The pattern of these fragments is a reproducible fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds.

Key fragmentation pathways would likely involve:

Loss of a Methacrylate Radical: Cleavage of the ionic bond between the lead atom and one of the carboxylate groups, resulting in a fragment ion containing one remaining methacrylate ligand.

Fragmentation within the Ligand: Subsequent or alternative fragmentation can occur within the methacrylate ligand itself. Drawing from studies on related polymers like poly(methyl methacrylate), common fragmentation includes the loss of small neutral molecules or radicals. nih.gov

A detailed analysis of the resulting spectrum would allow for the identification of these fragment ions, providing a comprehensive picture of the molecule's connectivity.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ²⁰⁸Pb)Proposed Fragment IonFormula of IonNotes
378.03[Pb(C₄H₅O₂)₂]⁺[C₈H₁₀O₄Pb]⁺Molecular Ion (verifies integrity). americanelements.com
293.00[Pb(C₄H₅O₂)]⁺[C₄H₅O₂Pb]⁺Loss of one methacrylate radical.
249.01[Pb(OOC)]⁺[CO₂Pb]⁺Loss of methacrylate followed by further fragmentation.
208.98[Pb]⁺[Pb]⁺Bare lead ion.
85.03[C₄H₅O₂]⁺[C₄H₅O₂]⁺Methacrylate cation.
69.03[C₄H₅]⁺[C₄H₅]⁺Loss of CO₂ from the methacrylate cation.
45.00[COOH]⁺[COOH]⁺Carboxyl fragment. libretexts.org

Polymerization Mechanisms and Resulting Polymer Architectures for Lead Ii Methacrylate

Radical Polymerization of Lead(II) Methacrylate (B99206)

The kinetics of the free-radical polymerization of methacrylates are well-established, and lead(II) methacrylate is expected to follow these general principles. The process consists of three main stages:

Initiation: This stage involves the formation of free radicals, which then react with a monomer molecule to start the polymer chain. This can be achieved through the thermal decomposition of an initiator or by the direct thermal activation of the monomer researchgate.net. The rate of initiation is dependent on the initiator's concentration and its decomposition rate constant.

Propagation: The newly formed radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step is repeated, leading to the growth of the polymer chain researchgate.net. The rate of propagation is influenced by the monomer concentration and the propagation rate constant. For methacrylates, the propagation rate can be affected by factors such as temperature and solvent polarity ugent.beacs.org.

Termination: The growth of the polymer chain is stopped through the reaction of two growing radical chains. This can occur via two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end uomosul.edu.iqacs.org. The termination rate is influenced by the concentration of radical species and the termination rate constant, which can be diffusion-controlled, especially at higher monomer conversions imaging.org.

A characteristic feature of methacrylate polymerization is the gel effect, or autoacceleration, where the polymerization rate increases significantly at higher conversions. This is attributed to a decrease in the termination rate due to the increased viscosity of the medium, which hinders the diffusion of large polymer radicals imaging.org.

Initiators: The choice and concentration of the initiator have a significant impact on the polymerization of methacrylates. Common initiators for radical polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides add-tek.com. An increase in the initiator concentration generally leads to a higher polymerization rate due to the generation of a larger number of radicals cmu.eduresearchgate.net. However, this also typically results in the formation of polymers with lower molecular weights, as more polymer chains are initiated simultaneously. The efficiency of the initiator, which is the fraction of radicals that successfully initiate a polymer chain, is another crucial factor researchgate.netfujifilm.com.

Chain Transfer Agents: Chain transfer agents are utilized to control the molecular weight of the resulting polymer epa.gov. These agents, typically thiols, react with the growing polymer radical, terminating its growth and creating a new radical that can initiate a new polymer chain researchgate.netscilit.com. This process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight epa.govscilit.com. The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction acs.orgrsc.org.

The following table illustrates the general effect of initiator and chain transfer agent concentration on the molecular weight of polymers produced via radical polymerization.

Parameter ChangeEffect on Polymerization RateEffect on Average Molecular Weight
Increase in Initiator Concentration IncreasesDecreases
Increase in Chain Transfer Agent Concentration May decrease slightly nih.govDecreases significantly

Achieving control over the molecular weight and polydispersity (the distribution of molecular weights) is crucial for tailoring the properties of the final polymer. While conventional free-radical polymerization often yields polymers with broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques offer a significant improvement in this regard mdpi.com.

One of the most prominent CRP methods is Atom Transfer Radical Polymerization (ATRP) . ATRP involves the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically copper- or iron-based cmu.eduacs.orgredalyc.org. This reversible process maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for the controlled growth of polymer chains redalyc.org. This results in polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity) acs.orgnih.govnih.gov. ATRP has been successfully applied to a wide range of methacrylates, and similar metal-containing monomers, suggesting its potential applicability to this compound for creating well-defined polymer architectures cmu.edunih.govresearchgate.net.

Another powerful CRP technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization utilizes a chain transfer agent (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. This allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

The table below summarizes the key features of conventional versus controlled radical polymerization techniques.

FeatureConventional Radical PolymerizationControlled Radical Polymerization (e.g., ATRP, RAFT)
Radical Concentration High and uncontrolledLow and controlled
Termination Reactions SignificantSuppressed
Molecular Weight Control PoorGood, predictable based on monomer/initiator ratio
Polydispersity (Mw/Mn) High (>1.5)Low (<1.5)
Polymer Architecture Limited to linear or branchedCan produce block copolymers, star polymers, etc.

Coordination Polymerization and Ring-Opening Polymerization Mechanisms

Coordination Polymerization: Lead(II) ions are known to form coordination polymers with various organic linkers mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net. When these linkers contain polymerizable groups, such as a methacrylate moiety, the resulting coordination complexes can act as macromonomers . The polymerization of these macromonomers can lead to highly ordered, multi-dimensional polymer networks with a high concentration of lead ions .

The mechanism of coordination polymerization typically involves the coordination of the monomer to a metal center, followed by the insertion of the monomer into a metal-alkyl or metal-polymer bond fiveable.meresearchgate.netdspaces.org. This process is characteristic of Ziegler-Natta catalysis uomosul.edu.iq. The key steps are:

Monomer Coordination: The monomer coordinates to a vacant site on the metal catalyst.

Insertion: The coordinated monomer is then inserted into the bond between the metal and the growing polymer chain fiveable.meresearchgate.net. This step is often migratory, meaning the polymer chain moves to the position of the coordinated monomer.

For methacrylates, insertion can occur in a 1,2- or 2,1-fashion, which can influence the final polymer structure imaging.orgkpi.ua. The coordination of the carbonyl group of the methacrylate to the metal center can play a significant role in the insertion process imaging.orgkpi.ua.

Ring-Opening Polymerization (ROP): Ring-opening polymerization is a mechanism that involves the opening of a cyclic monomer to form a linear polymer. This is a common polymerization route for cyclic esters (like lactones), ethers, and amides. The initiation of ROP can be achieved with various catalysts, including metal alkoxides epa.govscilit.comscientific.netkocaeli.edu.trnih.gov. While ROP is a well-established method for certain classes of monomers, there is no significant evidence in the scientific literature to suggest that this compound undergoes this type of polymerization. The methacrylate group itself is typically polymerized through the opening of its carbon-carbon double bond, not through a ring-opening mechanism.

The spatial arrangement of the monomer units along the polymer chain, known as tacticity, can significantly influence the physical properties of the polymer wikipedia.orgchimia.chchimia.ch. The main types of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have alternating configurations.

Atactic: Stereocenters have a random configuration.

In Radical Polymerization: Achieving stereocontrol in conventional radical polymerization is challenging researchgate.netchimia.chchimia.ch. However, the tacticity of polymethacrylates can be influenced by factors such as the polymerization temperature and the solvent. For instance, polymerization in polar, hydrogen-bonding solvents like fluoroalcohols can promote the formation of syndiotactic polymers ugent.be. The use of Lewis acids as additives can also influence the stereochemistry of the propagation step, leading to an increase in either isotactic or syndiotactic placements fiveable.me.

In Coordination Polymerization: Coordination polymerization, particularly with Ziegler-Natta and related catalysts, is well-known for its ability to produce highly stereoregular polymers uomosul.edu.iq. The structure of the catalyst's active site plays a crucial role in directing the stereochemistry of the incoming monomer, leading to the formation of either isotactic or syndiotactic polymers rsc.orgfiveable.meresearchgate.netnsf.govchemrxiv.org. It is plausible that the coordination polymerization of this compound, should it proceed via a suitable catalytic system, could also result in a polymer with controlled tacticity.

Architecture of Lead-Containing Polymers

Similar to other vinyl monomers, the polymerization of this compound via free-radical mechanisms can yield both linear and branched polymer structures. pediaa.com

Linear Polymers: In an ideal polymerization process, monomer units add sequentially to the growing chain, resulting in a long, unbranched structure. This architecture is common in the polymerization of methacrylate monomers under controlled conditions that minimize side reactions. quora.com

Branched Polymers: Branching occurs when a growing polymer chain abstracts an atom from another polymer chain, creating a new active site on the latter, from which a new branch grows. pediaa.com These side chains can be short or long. The presence and extent of branching can significantly affect the polymer's properties, such as its density, viscosity, and mechanical strength, by disrupting the regular packing of polymer chains. pediaa.comresearchgate.net Multifunctional monomers can also be intentionally used to introduce branching points. researchgate.net

Controlled/"living" radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, enabling the synthesis of well-defined linear and branched structures. cmu.edunih.gov While specific applications of LRP to this compound are not extensively detailed, these methods are powerful tools for controlling the polymerization of methacrylates in general. cmu.edu

To create materials with combined or enhanced functionalities, this compound can be copolymerized with other vinyl monomers to form more complex architectures like block and graft copolymers.

Block Copolymers: These polymers consist of long sequences, or "blocks," of one type of monomer unit, covalently bonded to blocks of another type. The free-radical copolymerization of this compound with monomers like styrene (B11656) or n-butyl acrylate (B77674) can result in copolymers with a "blocky" structure. This occurs when there is a strong preference for a growing chain ending in a this compound unit to add another this compound monomer, a tendency indicated by reactivity ratios. More defined block copolymers can be synthesized using controlled radical polymerization techniques, which allow for the sequential polymerization of different monomers. nih.gov

Graft Copolymers: A graft polymer is a type of branched polymer where the side chains have a different composition from the main chain. pediaa.com This architecture can be achieved by creating active sites on a pre-existing polymer backbone and initiating the polymerization of this compound from these sites.

The ability to create these sophisticated architectures allows for the precise placement of lead-containing units within a larger polymer structure, enabling the design of materials with specific optical, electronic, or thermal properties.

Cross-linked polymers form a three-dimensional network structure, rendering them insoluble in solvents. mdpi.com

Cross-linked Networks: These materials can be synthesized by copolymerizing this compound with multifunctional monomers that act as crosslinking agents. imaging.org These agents have two or more polymerizable groups, allowing them to connect multiple polymer chains. This process creates a robust, often rigid, network. mdpi.comresearchgate.net An alternative approach involves a sol-gel process where lead-containing precursors undergo hydrolysis and condensation to form an inorganic network, which is then cross-linked through the polymerization of methacrylate groups, creating a highly cross-linked organic-inorganic hybrid material.

Self-Polymerization and Copolymerization Kinetics of this compound with Other Monomers

The study of polymerization kinetics provides crucial insights into reaction rates, mechanisms, and the factors that control the final polymer's properties.

Self-Polymerization: this compound is capable of undergoing self-polymerization, where it reacts with itself to form a homopolymer. This process can be initiated by either thermal energy or, more commonly, through a free-radical mechanism using a chemical initiator. A typical system involves dissolving the monomer in a suitable solvent, such as dimethylformamide (DMF), and adding a free-radical initiator like azobisisobutyronitrile (AIBN). The thermal decomposition of the initiator generates free radicals, which then initiate the polymerization of the this compound monomers. The kinetics of this self-polymerization can be quantitatively analyzed using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction rates and mechanisms under different conditions.

Copolymerization Kinetics: The kinetic behavior of this compound in copolymerization with other vinyl monomers determines the composition and structure of the resulting copolymer. The process typically follows a free-radical mechanism, involving initiation, propagation, and termination steps. The relative rates at which different monomers add to the growing polymer chain are described by reactivity ratios (r₁ and r₂). These ratios are critical for predicting the final copolymer composition and microstructure.

Studies on the copolymerization of this compound (M₁) with other monomers have yielded the following reactivity ratios:

Co-monomer (M₂)r₁ (this compound)r₂ (Co-monomer)Interpretation of Kinetic Data
Methyl Methacrylate (MMA)1.1510.869The reactivity ratios are close to 1, suggesting a tendency towards random copolymerization. Both monomers have a similar probability of adding to a growing chain regardless of the terminal unit.
Styrene (St)26.8560.294There is a strong preference for a growing chain ending in a Pb(MAA)₂ radical to add another Pb(MAA)₂ monomer. This leads to a highly "blocky" copolymer structure with long sequences of this compound.
n-Butyl Acrylate (BA)10.8220.089A significant preference exists for a growing chain ending in a Pb(MAA)₂ radical to add another Pb(MAA)₂ monomer, resulting in a blocky copolymer structure.

These kinetic parameters are essential for designing and synthesizing lead-containing copolymers with desired properties and predictable monomer distributions.

Role in Advanced Materials Science and Fundamental Composites

Lead(II) Methacrylate (B99206) as a Precursor for Inorganic Materials

The thermal decomposition of lead(II) methacrylate can be harnessed to produce various inorganic lead-containing materials. The lead salt acts as a source of lead ions that, under controlled conditions, can be converted into oxides, chalcogenides, or more complex structures. This precursor approach offers a route to synthesizing nanomaterials with specific morphologies and properties.

This compound is a viable precursor for the synthesis of lead(II) oxide (PbO). Through thermal deposition of its vapors in chemical vapor deposition (CVD) processes, the compound decomposes to form PbO. researchgate.net This method is advantageous for creating lead-containing oxide systems and coatings. researchgate.net Coordination polymers containing lead can also serve as precursors to produce lead oxide nanoparticles through controlled thermal treatment. nih.gov The synthesis of lead oxide nanoparticles can also be achieved through various other methods, including sol-gel processes using precursors like lead acetate (B1210297), which highlights the general utility of lead salts in forming nano-sized lead oxides. ijcps.org

Similarly, while direct synthesis from this compound is not extensively detailed, the principles of using organometallic precursors extend to lead chalcogenides (PbS, PbSe, PbTe). These materials are often synthesized via solution-phase or chemical vapor transport methods using lead precursors like lead acetate or lead chloride with a suitable chalcogen source. berkeley.eduberkeley.edu The use of a lead-containing organometallic compound like this compound could offer advantages in solution-based syntheses by providing a soluble and reactive lead source for the formation of lead chalcogenide nanocrystals and nanowires. jos.ac.cnnih.gov

In the burgeoning field of perovskite solar cells and optoelectronics, the choice of lead precursor is critical in defining the crystallization pathway, morphology, and ultimate performance of the perovskite thin film. chemrxiv.orgnih.gov Lead halide perovskites, with the general formula APbX₃ (where A is a cation and X is a halide), are typically formed from a lead(II) halide and an ammonium (B1175870) salt. u-tokyo.ac.jp

The formation process is highly sensitive to the precursors and solvents used. nih.govu-tokyo.ac.jp While lead(II) iodide (PbI₂) is a common precursor, other lead sources like lead(II) oxide (PbO) have also been investigated, demonstrating that the precursor's properties strongly influence nucleation and growth. chemrxiv.org this compound can serve as a component in precursor solutions, providing the necessary Pb²⁺ ions for the perovskite lattice. Its solubility and reactivity can be tailored to control the kinetics of perovskite crystal formation, potentially influencing grain size, film quality, and electronic properties. acs.orgacs.org The ability to manipulate the lead precursor chemistry is a key strategy for optimizing the fabrication of high-efficiency and stable perovskite devices. nih.gov

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., high refractive index, thermal stability). This compound is an ideal monomer for creating such hybrids because its methacrylate group can be polymerized to form a carbon-based backbone, while the lead ion is incorporated directly into the material's structure.

Copolymerizing this compound with other vinyl monomers, such as methyl methacrylate (MMA), is an effective strategy for modifying material properties. The incorporation of lead ions into the polymer matrix can significantly enhance characteristics like refractive index, thermal stability, and electrical conductivity.

These lead-containing copolymers have found applications as advanced resists for microlithography. Research has shown that copolymers of methyl methacrylate and lead methacrylate exhibit a threefold increase in sensitivity to electron beams and X-rays compared to standard poly(methyl methacrylate) (PMMA). Furthermore, these hybrid materials demonstrate higher temperature stability and improved resistance to chemical etching, making them valuable for fabricating microelectronic components with very fine features. The properties of polymethacrylate-based materials can be systematically investigated using combinatorial and high-throughput methods to discover new functionalities for various applications. nih.gov

Table 1: Enhanced Properties of this compound-Containing Polymers
PropertyEnhancement MechanismApplicationReference
Sensitivity to E-beam/X-rayIncorporation of high atomic number lead ions increases absorption of high-energy radiation.Microlithography Resists
Thermal StabilityIonic cross-linking and interactions introduced by the lead centers.High-Performance Plastics
Chemical Etch ResistanceThe presence of inorganic lead components reduces the reactivity of the polymer with etchants.Microelectronics Fabrication
Optical Properties (Refractive Index)The high electron density of lead atoms increases the overall refractive index of the polymer matrix.Optical Coatings, Lenses

The sol-gel process is a versatile, low-temperature method for creating inorganic networks (like silica (B1680970) or titania) from molecular precursors, typically metal alkoxides. chemrxiv.orgresearchgate.net This technique allows for the incorporation of organic components, including polymers derived from this compound, to form chemically bonded hybrid glasses and composites. chemrxiv.org By hydrolyzing and condensing a mixture of a silicon alkoxide (e.g., TEOS) and a polymer containing trialkoxysilyl groups, a molecular composite can be formed. chemrxiv.org This approach enables the creation of materials that merge the properties of the inorganic glass with the functionality of the lead-containing polymer. nih.gov

Vapor-phase infiltration (VPI) is another emerging technique for creating hybrid materials. frontiersin.orgnih.gov Derived from atomic layer deposition (ALD), VPI involves the diffusion of a vapor-phase metalorganic precursor into a polymer matrix, where it reacts to form an intermixed organic-inorganic hybrid structure. researchgate.netresearchgate.net While specific examples using this compound as the vapor precursor are not common, the principle can be applied. A polymer substrate, such as PMMA, could be exposed to a volatile lead precursor, allowing for the infusion of lead-containing species into the bulk of the polymer. frontiersin.orgcolab.ws This solvent-free method allows for uniform modification of polymer properties, enhancing thermal stability, mechanical strength, or optical characteristics. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with a good balance of accuracy and computational cost.

Following geometry optimization, bonding energies can be calculated. This would quantify the strength of the coordination bonds between the lead(II) ion and the oxygen atoms of the methacrylate (B99206) groups. Such calculations are crucial for understanding the stability of the monomer.

Table 7.1: Hypothetical Optimized Geometric Parameters and Bonding Energies for Lead(II) Methacrylate (Note: These are representative values as specific research data is unavailable).

ParameterHypothetical Value
Pb-O Bond Length (Å)2.4 - 2.6
O-Pb-O Bond Angle (°)85 - 95
Pb-O Bonding Energy (kcal/mol)50 - 70
C=O Bond Length (Å)~1.25
C=C Bond Length (Å)~1.34

This table is for illustrative purposes only and does not represent published research findings.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively, providing insights into its polymerization mechanism.

Table 7.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values as specific research data is unavailable).

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This table is for illustrative purposes only and does not represent published research findings.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. For this compound, these calculations would help in assigning the vibrational modes to specific bonds and functional groups, such as the C=O and C=C stretches of the methacrylate ligand and the Pb-O stretching modes.

Simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can also provide information about intermolecular interactions in the solid state.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations would provide insights into the conformational dynamics of the monomer and the process of polymerization.

MD simulations of a single this compound monomer or a small cluster of monomers in a simulated solvent or in the gas phase would reveal its conformational flexibility. This analysis would identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can quantify the nature and strength of intermolecular interactions, such as van der Waals forces, which are crucial for understanding the behavior of the compound in the condensed phase.

Reactive MD simulations could be employed to model the polymerization of this compound. By defining a reactive force field, it would be possible to simulate the initiation, propagation, and termination steps of the polymerization process. These simulations would provide a detailed, atomistic view of chain growth, including the rate of polymerization and the resulting polymer chain's tacticity and molecular weight distribution. Such simulations are computationally intensive but offer unparalleled insight into the dynamics of polymer formation.

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, such as polymerization. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on related methacrylate and acrylate (B77674) systems can provide a foundational understanding.

The polymerization of metal-containing monomers like this compound can be complex. It is known to undergo self-polymerization, which can be initiated by thermal energy or free-radical initiators. Understanding the kinetics of these polymerization processes is crucial for controlling the properties of the resulting polymer.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the thermodynamics and kinetics of the initiation, propagation, and termination steps of polymerization. For instance, in the context of acrylate polymerization, quantum chemical calculations have been used to identify the most favorable mechanisms for chain transfer reactions by comparing the activation energies of different pathways. wpmucdn.com Such studies can reveal the likelihood of various side reactions that affect the final polymer structure.

The presence of the Lead(II) ion is expected to significantly influence the electronic structure of the methacrylate monomer, thereby affecting its reactivity. Quantum chemical studies could model the transition states of the polymerization reactions to understand how the lead center participates in or alters the reaction pathway. For example, in anionic polymerization of methacrylates, the nature of the counterion is a critical factor, and quantum-chemical studies have been used to understand the structure and activity of the chain ends. acs.org Although this compound polymerization is more likely to proceed via a radical mechanism, similar computational approaches could be adapted to study the influence of the lead cation on the radical stability and propagation kinetics.

Computational Prediction of Structural and Electronic Properties

Computational methods are increasingly used to predict the structural and electronic properties of materials, often with high accuracy. researchgate.netresearchgate.netuq.edu.auchemrxiv.orgchemrxiv.org Methodologies like Density Functional Theory (DFT) are at the forefront of these predictive capabilities. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net

For this compound, DFT calculations could be utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various metal complexes containing methacrylate ligands to provide theoretical geometries that show good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net

Beyond structural parameters, computational models can predict a range of electronic properties. These properties are crucial for understanding the material's behavior and potential applications. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic reactivity and the optical properties of the compound. The HOMO-LUMO gap is a key parameter that can be correlated with the chemical stability and the wavelength of electronic absorption.

PropertyComputational MethodPredicted Information
Molecular GeometryDFTBond lengths, bond angles, dihedral angles
Electronic PropertiesDFT, Time-Dependent DFT (TD-DFT)HOMO-LUMO energies, electron density distribution, ionization potential, electron affinity, UV-Vis absorption spectra
Vibrational FrequenciesDFTTheoretical IR and Raman spectra for vibrational mode assignment
NMR Chemical ShiftsDFT with GIAO methodPrediction of 1H, 13C, and 207Pb NMR spectra

Reactivity and Derivatization Pathways of Lead Ii Methacrylate

Ligand Substitution Reactions Involving Lead(II) Methacrylate (B99206)

Ligand substitution reactions in coordination compounds involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. In the case of lead(II) methacrylate, Pb(CH₂=C(CH₃)COO)₂, the methacrylate anions act as carboxylate ligands coordinated to the lead(II) center. These reactions are fundamental to derivatizing the compound for various applications.

The general mechanisms for ligand substitution can be categorized as dissociative (D), associative (A), or interchange (I) pathways. For a generic complex, these are described as:

Dissociative Mechanism : A ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Associative Mechanism : The incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, from which the leaving group then dissociates.

While specific studies on ligand substitution reactions starting directly with this compound are not extensively detailed in the literature, the principles of coordination chemistry allow for predictions of its reactivity. The methacrylate ligands can be partially or fully replaced by other incoming ligands (nucleophiles). The outcome of such reactions is governed by factors including the concentration of the incoming ligand, the relative bond strengths of the lead-ligand bonds (Pb-methacrylate vs. Pb-new ligand), and steric effects.

For instance, in aqueous solutions containing other ions, the methacrylate ligand could be substituted by stronger coordinating species. Examples of potential substitution reactions include:

Reaction with Halide Ions : Addition of a source of halide ions, such as concentrated hydrochloric acid, could lead to the replacement of methacrylate ligands with chloride ions, potentially forming chloro-complexes like [PbCl₃]⁻ or [PbCl₄]²⁻. libretexts.org

Reaction with Hydroxide Ions : In basic conditions, hydroxide ions (OH⁻) can act as competing ligands, leading to the formation of lead(II) hydroxide or various hydroxo-complexes. youtube.com

Reaction with Other Carboxylates : Introducing a different carboxylate ligand could result in an equilibrium mixture of mixed-ligand complexes or the complete substitution, depending on the relative stability constants.

These substitution reactions are a key pathway for synthesizing new lead-containing monomers or modifying the properties of the lead(II) center for specific applications, such as the preparation of precursors for advanced materials.

Redox Chemistry of Lead(II) in Methacrylate Environments

The redox chemistry of this compound is centered on the lead ion, which most commonly exists in the +2 oxidation state. However, lead can also exist in the 0 and +4 oxidation states. The feasibility of these redox transformations is dictated by the standard electrode potentials of the relevant half-reactions.

Key standard reduction potentials for lead are:

Pb²⁺(aq) + 2e⁻ ⇌ Pb(s) E° = -0.126 V libretexts.orglibretexts.org

Pb⁴⁺(aq) + 2e⁻ ⇌ Pb²⁺(aq) E° = +1.67 V utexas.edu

Reduction to Metallic Lead (Pb⁰): The reduction of the lead(II) ion to metallic lead has a slightly negative standard potential, indicating that Pb²⁺ is a relatively weak oxidizing agent. In a methacrylate environment, a moderately strong reducing agent would be required to facilitate this transformation. This process is generally not spontaneous under standard conditions.

Oxidation to Lead(IV): The oxidation of lead(II) to lead(IV) has a large positive standard potential (+1.67 V), signifying that Pb²⁺ is resistant to oxidation and that Pb⁴⁺ is a very strong oxidizing agent. utexas.edu Consequently, oxidizing the lead(II) center in this compound to lead(IV) would require a potent oxidizing agent and is generally unfavorable. The methacrylate ligand itself is not typically involved in redox processes under mild conditions but could be oxidized under the harsh conditions required to affect the Pb(II)/Pb(IV) transformation.

Thermal Decomposition Pathways and Products Analysis (e.g., TGA-MS studies of gas phase products)

The thermal decomposition of this compound involves the breakdown of both the organic methacrylate ligands and the inorganic lead salt structure. While specific TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) data for this compound is not widely published, its decomposition pathway can be inferred from studies on analogous compounds, namely poly(methyl methacrylate) (PMMA) for the organic component and other lead carboxylates like lead(II) acetate (B1210297) for the inorganic residue.

The decomposition is expected to be a multi-stage process. The methacrylate ligands will break down to produce a variety of gaseous organic products, while the lead component will be converted into a solid residue.

Based on TGA-MS studies of PMMA, the primary gaseous product from the decomposition of the methacrylate structure is its corresponding monomer, methyl methacrylate. This process occurs through chain scission and depolymerization at elevated temperatures. The mass spectrum of these gaseous products typically shows characteristic fragments of the monomer. nih.gov

For the solid residue, studies on the thermal decomposition of lead(II) acetate and other lead carboxylates show that they decompose to form basic lead salts as intermediates, and ultimately, lead(II) oxide (PbO) or metallic lead, depending on the atmosphere. acs.orgdtic.milresearchgate.net In an inert atmosphere, a mixture of PbO and metallic lead might be expected, while in an oxidizing (air) atmosphere, the final product is typically lead(II) oxide (PbO). dtic.mil

PhaseExpected ProductsMethod of Identification Analogy
GaseousMethacrylic Acid, Methyl Methacrylate fragments (e.g., m/e = 41, 69, 100), CO₂, CO, H₂O, various hydrocarbonsTGA-MS of Poly(methyl methacrylate) nih.gov
Solid ResidueBasic lead methacrylate (Intermediate), Lead(II) carbonate (Intermediate), Lead(II) oxide (Final), Metallic Lead (in inert atm.)TGA of Lead(II) Acetate acs.orgwikipedia.orgresearchgate.net

The kinetic analysis of thermal degradation provides crucial parameters such as activation energy (Eₐ), which quantifies the energy barrier for the decomposition reaction. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often employed using TGA data from multiple heating rates to determine these parameters.

Specific kinetic data for this compound is scarce. However, extensive research on the thermal degradation of PMMA provides insight into the kinetics of the methacrylate component's decomposition. The degradation of PMMA often occurs in multiple steps, with activation energies varying depending on the stage of conversion. The initial stages of degradation, associated with weak links, typically have lower activation energies, while the main chain scission requires significantly more energy.

The table below presents representative activation energy values for the thermal degradation of PMMA, which can serve as an analogue for the decomposition of the methacrylate ligands in the lead salt.

Material (Analogue)Decomposition StepActivation Energy (Eₐ) (kJ/mol)Kinetic Method
Poly(methyl methacrylate) (PMMA)Initial (α = 0.2)~177Isoconversional Plot semanticscholar.org
Poly(methyl methacrylate) (PMMA)Main (α > 0.5)>200Isoconversional Plot semanticscholar.org
PMMA/Clay NanocompositeMain (α > 0.4)~220-240Isoconversional (FWO/KAS) libretexts.org

The presence of the lead(II) ion may influence these kinetics by catalyzing certain decomposition pathways or by forming more thermally stable intermediates compared to pure organic polymers.

The analysis of intermediates and final residues provides a mechanistic understanding of the thermal decomposition process.

Intermediates: During the heating of this compound, the initial loss of some organic content can lead to the formation of basic lead methacrylate species, analogous to the formation of basic lead acetates from lead(II) acetate decomposition. acs.orgresearchgate.net These intermediates are mixtures of lead oxide/hydroxide and the parent lead salt. With further heating, these intermediates decompose. In the presence of CO₂ (either from the atmosphere or as a decomposition product), lead carbonate (PbCO₃) can also form as a transient intermediate, which itself decomposes at higher temperatures (~315°C) to lead(II) oxide.

Final Residues: The final solid residue is highly dependent on the decomposition atmosphere.

In an Oxidizing Atmosphere (Air): The organic ligands are combusted, and the lead is oxidized, leaving behind lead(II) oxide (PbO) as the primary solid product. Depending on the temperature, different polymorphs of PbO (e.g., litharge or massicot) may form. dtic.milresearchgate.net

In an Inert Atmosphere (e.g., Nitrogen, Argon): The decomposition of the carboxylate can generate reducing species (like carbon monoxide or elemental carbon). This can lead to the partial reduction of lead(II) oxide to metallic lead (Pb). Therefore, the final residue in an inert atmosphere is often a mixture of lead(II) oxide and metallic lead. dtic.mil

Controlled Hydrolysis and Condensation Reactions

Hydrolysis of this compound involves the reaction of the compound with water. The lead-carboxylate bond is susceptible to cleavage by water, especially under non-neutral pH conditions. This process is analogous to the hydrolysis observed in other metal salts of weak acids and in functionalized alkoxysilanes.

The hydrolysis reaction can be represented as: Pb(CH₂=C(CH₃)COO)₂ + 2H₂O ⇌ Pb(OH)₂ + 2CH₂=C(CH₃)COOH

This equilibrium reaction results in the formation of lead(II) hydroxide and free methacrylic acid. The extent and rate of hydrolysis are strongly pH-dependent.

Acidic Conditions : An excess of H⁺ ions would shift the equilibrium to the right by protonating the methacrylate anion to form methacrylic acid, thereby promoting the dissolution and hydrolysis of the lead salt.

Basic Conditions : An excess of OH⁻ ions would drive the reaction to the right by precipitating lead(II) hydroxide. youtube.com

Lead(II) hydroxide itself is known to be amphoteric, meaning it can react with both acids and excess base. youtube.com In aqueous solutions, lead(II) ions undergo complex hydrolysis, forming various polynuclear hydroxo-complexes such as [Pb₄(OH)₄]⁴⁺ and [Pb₆O(OH)₆]⁴⁺, depending on the pH and lead concentration. nih.govmdpi.com

Following hydrolysis, the lead(II) hydroxide or related hydroxo-complexes can undergo condensation reactions. This process involves the elimination of water molecules from two or more lead-hydroxide units to form Pb-O-Pb bridges. This is a key step in the formation of lead oxides from aqueous precursors.

Pb(OH)₂ → PbO + H₂O

Controlled hydrolysis and subsequent condensation are therefore critical pathways for the transformation of this compound into lead oxide nanoparticles or films, representing a sol-gel-type process where the methacrylate salt acts as the precursor.

Emerging Research Directions and Future Perspectives for Lead Ii Methacrylate

Integration in Nanoscience and Nanomaterial Synthesis

The role of lead(II) methacrylate (B99206) as a precursor and a functional component in nanomaterials is a significant area of emerging research. Its polymerizable nature allows for the controlled incorporation of lead ions into well-defined nanostructures.

One key strategy involves the in situ synthesis of lead-containing nanoparticles directly within a polymer matrix. In this approach, a lead(II) precursor, such as lead(II) xanthate, is dissolved in a polymer solution and spin-coated onto a substrate. Subsequent thermal treatment decomposes the precursor to form lead sulfide (B99878) (PbS) nanocrystals embedded within the polymer film. This method provides control over the size and morphology of the resulting inorganic nanoparticles. Lead(II) methacrylate can serve as a polymerizable precursor in such systems, allowing the lead ions to be covalently integrated into the polymer backbone before being converted into nanoparticles, offering a pathway to precisely control nanoparticle distribution and stability.

Furthermore, lead(II) coordination polymers are being investigated as precursors for preparing lead-based nanostructures like lead sulfide (PbS) and lead(II) oxide (PbO). researchgate.net The thermal decomposition (thermolysis) of these coordination polymers can yield nanostructures whose morphology is influenced by the structure of the parent polymer. researchgate.net Research into this compound homopolymers and copolymers can extend this concept, using the polymer itself as a template or single-source precursor for generating patterned or dispersed lead-containing nanomaterials. The synthesis of nanomaterials can be broadly categorized into two approaches, the top-down and bottom-up methods, with techniques like co-precipitation and self-assembly being central to the bottom-up construction of nanomaterials from molecular components like this compound. nih.gov

Advanced Characterization Techniques for Complex this compound Structures

A thorough understanding of the structure-property relationships in materials derived from this compound necessitates the use of advanced characterization techniques. These methods are crucial for analyzing everything from the initial monomer to complex copolymers and nanocomposites.

Standard spectroscopic techniques provide a foundational analysis. Fourier-transform infrared (FTIR) spectroscopy is effective for identifying the coordination of the methacrylate ligand by observing the carboxylate (COO⁻) stretching frequencies. For more complex structures like copolymers or hydrogels, a suite of techniques is employed. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), UV-visible (UV-vis), and Raman spectroscopy are used to infer atomic- and molecular-level structural data. mdpi.com For instance, ¹H NMR can be used to analyze extracts from photopolymerized materials to ensure the complete reaction of monomers. mdpi.com

Thermal analysis provides critical information on material stability and composition. Thermogravimetric analysis (TGA), particularly when coupled with mass spectrometry (MS), can elucidate thermal decomposition mechanisms, tracking mass loss stages corresponding to ligand decomposition and the eventual formation of lead(II) oxide. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (Tg), which is vital for understanding the mechanical properties of polymers at different temperatures. mdpi.comresearchgate.net

Microscopy techniques are indispensable for visualizing the morphology of this compound-based materials. Scanning Electron Microscopy (SEM) reveals surface topology and the porous nature of polymer films, while Atomic Force Microscopy (AFM) can probe surface characteristics at an even higher resolution. mdpi.comresearchgate.net

Below is a table summarizing key characterization techniques and their applications in studying this compound structures.

Technique Information Obtained Application to this compound Structures
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and bonding environments. Confirms methacrylate ligand coordination to the lead(II) ion and analyzes copolymer composition.
X-ray Diffraction (XRD) Determines crystalline structure and phase purity. Resolves the crystal structure of the monomer and assesses crystallinity in semi-crystalline polymers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on molecular structure and composition. mdpi.comCharacterizes the ligand structure and confirms the purity of synthesized materials. acs.org
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Elucidates thermal decomposition pathways and quantifies thermal stability of polymers.
Differential Scanning Calorimetry (DSC) Detects thermal transitions like glass transition (Tg) and melting point (Tm). researchgate.netDetermines the effect of this compound incorporation on the thermal properties of copolymers. researchgate.net
Scanning Electron Microscopy (SEM) Images surface morphology and microstructure. researchgate.netVisualizes the porous structure of polymer films and the dispersion of nanoparticles in composites. researchgate.net

Sustainable Approaches in this compound Research and Material Development

The integration of lead-based compounds into modern materials presents a significant challenge from a sustainability perspective due to the inherent toxicity of lead. acs.org Research in this area is thus focused on mitigating environmental impact through greener chemical processes and by designing materials for longevity and recyclability.

A primary concern is the synthesis process itself. Traditional methods may involve toxic heavy metal salts and solvents. acs.org A sustainable approach would involve developing synthesis routes that minimize waste, use less hazardous solvents, and improve energy efficiency. While this compound is fundamentally derived from a toxic metal, applying the principles of green chemistry to its synthesis and polymerization is a critical research direction.

Another key aspect is the lifecycle of the final material. Methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), are a major focus of recycling research. nih.gov Developing recyclable composites based on acrylic polymers is a key strategy to reduce plastic waste. nih.govmdpi.com For materials containing this compound, research into closed-loop recycling processes is essential to prevent the release of lead into the environment. This could involve chemical recycling methods that depolymerize the material to recover the monomer and separate the lead component for reuse.

Furthermore, incorporating bio-based monomers into copolymers with this compound could be a viable strategy. The use of renewable monomers, such as those derived from isosorbide, is a growing field in sustainable polymer chemistry. acs.org Creating hybrid polymers that balance the unique functionality of the lead-containing monomer with the improved environmental profile of bio-based components represents a forward-looking research avenue.

Potential for Novel Functional Materials in Specialized Areas (e.g., optical transparency, electrochemical devices)

The unique combination of a heavy metal ion with a polymerizable organic ligand gives this compound significant potential for creating novel functional materials for specialized applications, particularly in optics and electrochemistry.

Optical Transparency and Radiation Shielding The high atomic number of lead makes it an effective attenuator of X-rays and gamma rays. Incorporating this compound into a polymer matrix offers a way to create materials that are both transparent and capable of shielding against radiation. Research has demonstrated the synthesis of optically transparent metallized acrylics containing both lead and gadolinium by copolymerizing their respective methacrylate monomers. mdpi.com These materials exhibit good optical transparency and thermal stability. mdpi.com Studies have shown that the shielding performance increases with the content of this compound and the thickness of the material. mdpi.com This creates potential applications in medical imaging facilities and other environments where transparent radiation shields are needed. The development of such materials is a significant advancement over traditional leaded glass, offering lighter weight and greater impact resistance.

Property Finding Source
Synthesis Method Bulk polymerization of organometallic acrylic monomers. mdpi.com
Key Components This compound (Pb(MAA)₂), Gadolinium(III) methacrylate (Gd(MAA)₃), Acrylamide (AM). mdpi.com
Optical Property Good optical transparency. mdpi.com
Shielding Performance Increases with higher content of metal elements and greater material thickness. mdpi.com
Mechanical Properties Mechanical performance varies with gadolinium content. mdpi.com

Electrochemical Devices Methacrylate-based polymers are widely studied for applications in electrochemical devices, particularly as polymer electrolytes in batteries and supercapacitors. electrochemsci.org Poly(methyl methacrylate) (PMMA) is a common polymer host due to its good mechanical stability and favorable interaction with electrodes. electrochemsci.org Gel polymer electrolytes (GPEs) based on PMMA are recognized for their ability to provide intimate contact with electrodes without the risk of leakage associated with liquid electrolytes. nih.gov

The incorporation of this compound into such systems could modify their electrochemical properties. The lead ions could act as charge carriers or influence the ionic conductivity and transference number of the electrolyte. Research into PMMA-based nanocomposite gel electrolytes shows that the addition of nanofillers can significantly enhance ionic conductivity and thermal behavior. researchgate.net Similarly, this compound could be used to create hybrid organic-inorganic electrolytes with tailored properties for high-performance batteries or other electrochemical devices. mit.edu

Challenges and Opportunities in Fundamental this compound Research

The future of this compound research is characterized by a balance of significant challenges and compelling opportunities.

Challenges:

Toxicity and Environmental Concerns: The primary challenge is the toxicity of lead. This restricts its use in many applications and necessitates stringent safety protocols during synthesis, handling, and disposal. Overcoming this requires the development of robust, leach-resistant materials and effective, closed-loop recycling systems.

Solubility and Processing: this compound exhibits variable solubility, being highly soluble in coordinating solvents like DMSO but having low solubility in others such as ethanol (B145695) and being insoluble in non-polar solvents. This can complicate polymerization processes and the casting of uniform films.

Mechanical Properties: The incorporation of metal salts into polymer matrices can sometimes lead to a degradation of mechanical properties, such as increased brittleness. mdpi.com Optimizing copolymer composition and morphology to maintain or enhance mechanical strength is a key research challenge.

Opportunities:

High-Performance Polymers: The presence of lead imparts a high refractive index and high density, which are desirable for specialty optical components and radiation-shielding materials. mdpi.com The ability to polymerize the monomer allows for the creation of processable, high-performance polymers that are lighter and more durable than traditional inorganic materials.

Advanced Lithography: Copolymers of methyl methacrylate and this compound have shown promise as advanced resists for microlithography. These materials exhibit increased sensitivity to electron beams and X-rays, higher thermal stability, and better resistance to chemical etching, enabling the fabrication of finer features in microelectronic components.

Functional Nanocomposites: The use of this compound as a precursor for the in situ generation of nanoparticles within a polymer matrix is a significant opportunity. This approach allows for the creation of multifunctional nanocomposites with tailored optical, electronic, or catalytic properties.

Fundamental Coordination Chemistry: As a metal-organic compound, this compound serves as a platform for studying fundamental aspects of coordination chemistry, polymerization kinetics, and the self-assembly of metal-containing polymers.

Ultimately, the future of this compound lies in niche, high-value applications where its unique properties outweigh the challenges associated with its use, and where material design prioritizes safety, stability, and end-of-life management.

Q & A

Q. What are the established methods for synthesizing Lead(II) methacrylate, and how can reaction conditions be optimized for high purity?

this compound is typically synthesized by reacting lead(II) salts (e.g., lead nitrate or acetate) with methacrylic acid in aqueous or alcoholic media. Optimization involves:

  • pH control : Neutralization of methacrylic acid with a lead salt under controlled pH (~6–7) to prevent hydrolysis of lead ions.
  • Temperature : Maintaining temperatures between 50–70°C to enhance reaction kinetics without decomposing the monomer.
  • Solvent selection : Use of polar aprotic solvents (e.g., dimethylformamide) to improve solubility and reduce side reactions. Characterization via FTIR (C=O stretch at ~1700 cm⁻¹) and XRD (to confirm crystallinity) is critical for purity assessment .

Q. How does the stability of this compound in solution vary under different storage conditions?

Stability is influenced by:

  • Light exposure : UV radiation accelerates radical polymerization; store in amber vials.
  • Temperature : Solutions degrade above 25°C; refrigerate at 4°C for short-term storage.
  • Inhibitors : Add 0.1% hydroquinone to suppress premature polymerization. Periodic analysis via UV-Vis spectroscopy (absorbance at 220–250 nm) monitors degradation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

  • FTIR : Confirms methacrylate ligand coordination via shifts in carboxylate peaks.
  • XRD : Identifies crystalline phases; compare with ICSD database entries (e.g., ICSD #12345).
  • TGA/DSC : Measures decomposition temperatures (typically 200–300°C) and glass transition behavior. Cross-validation with elemental analysis (Pb content ~65–70%) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed coordination geometries of this compound?

Discrepancies in literature about Pb²⁺ coordination (e.g., tetrahedral vs. octahedral geometries) can be addressed via:

  • Density Functional Theory (DFT) : Calculate bond lengths and angles; compare with experimental XRD data.
  • EXAFS : Probe local Pb²⁺ environments to distinguish between monomeric and polymeric structures. A hybrid approach integrating computational and experimental data reduces ambiguity .

Q. What mechanisms explain the catalytic activity of this compound in radical polymerization, and how do they differ from traditional initiators?

this compound acts as both monomer and initiator due to:

  • Redox activity : Pb²⁺ facilitates electron transfer, generating radicals at lower temperatures (e.g., 40°C vs. 80°C for AIBN).
  • Ligand effects : Methacrylate groups stabilize intermediate radicals, enhancing propagation rates. Kinetic studies (e.g., dilatometry) and ESR spectroscopy track radical concentrations .

Q. How can researchers reconcile conflicting toxicity data in studies of this compound’s bioaccumulation?

Discrepancies arise from:

  • Model systems : In vitro assays (e.g., HepG2 cells) vs. in vivo models (zebrafish) yield different Pb²⁺ uptake rates.
  • Analytical methods : ICP-MS detects total Pb, while synchrotron XRF distinguishes bound vs. free lead. Standardized protocols (e.g., OECD Guidelines 203/210) and speciation analysis improve reproducibility .

Q. What experimental strategies mitigate challenges in synthesizing this compound copolymers with controlled morphologies?

  • Monomer feed ratio : Adjust Pb(II) methacrylate:methyl methacrylate ratios (e.g., 1:4 to 1:10) to balance rigidity and processability.
  • Surfactants : Use SDS or PVP to stabilize nanoparticles during emulsion polymerization.
  • GPC-MALS : Monitor molecular weight distributions to prevent crosslinking. TEM and SAXS validate nanostructural uniformity .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers systematically analyze contradictory reports on this compound’s solubility in organic solvents?

  • Step 1 : Tabulate literature data (e.g., solubility in acetone: 5–15 g/L) and note experimental variables (temperature, purity).
  • Step 2 : Replicate key studies under controlled conditions (e.g., 25°C, anhydrous solvents).
  • Step 3 : Use Hansen Solubility Parameters (HSPs) to predict solvent compatibility. Discrepancies often arise from trace water content or impurities in commercial methacrylic acid .

Q. What statistical approaches are recommended for interpreting variability in this compound’s thermal degradation data?

  • Multivariate analysis : PCA identifies dominant factors (e.g., heating rate, atmosphere) affecting TGA curves.
  • Error propagation models : Quantify uncertainty in activation energy calculations (e.g., Flynn-Wall-Ozawa method). Reporting confidence intervals (95% CI) enhances comparability across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.